molecular formula C11H9N3O2 B8340941 (2-Nitropyridin-3-yl)phenylamine

(2-Nitropyridin-3-yl)phenylamine

Cat. No.: B8340941
M. Wt: 215.21 g/mol
InChI Key: HSBAXBJPTWDJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Nitropyridin-3-yl)phenylamine is a chemical compound featuring a nitro group and a phenylamine substituent on a pyridine ring, making it a valuable nitropyridine derivative for scientific research and development. The primary research application of this compound is as a chemical building block and synthetic intermediate. Compounds with a nitropyridine scaffold, such as this one, are frequently utilized in medicinal chemistry for the synthesis of more complex molecules. For instance, structurally related nitropyridine compounds are investigated as potential intermediates for creating novel active compounds . The nitro group can be readily reduced to an amine or serve as an electron-withdrawing component, allowing researchers to explore structure-activity relationships. This makes it a versatile precursor for generating libraries of compounds in the search for new biological probes or therapeutic agents. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-nitro-N-phenylpyridin-3-amine

InChI

InChI=1S/C11H9N3O2/c15-14(16)11-10(7-4-8-12-11)13-9-5-2-1-3-6-9/h1-8,13H

InChI Key

HSBAXBJPTWDJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Basicity and Electronic Properties

Basicity trends among nitrogen-containing compounds (from weakest to strongest):

Amides (e.g., ethanamide): pKb ~15–17 (lone pair delocalized into carbonyl).

Phenylamine : pKb ~4.6 (lone pair partially delocalized into benzene ring).

Imidazole : pKb ~7.0 (aromatic stabilization of conjugate acid).
(2-Nitropyridin-3-yl)phenylamine is expected to have a higher pKb (>4.6) than phenylamine due to the nitro group’s electron-withdrawing effects .

Thermal and Optoelectronic Properties

Triphenylamine-based azomethines (e.g., tris(4-formylphenyl)phenylamine derivatives) exhibit thermal stability up to 300°C (TGA data) and tunable optical properties (absorption ~350–450 nm).

Toxicity and Environmental Impact

Phenylamine derivatives show variable toxicity depending on substituents. For example:

  • Replacing phenylamine with tetrahydropyranylamine in compound D1 reduced toxicity by 40% .
  • This compound’s nitro group may enhance resistance to ozonation compared to unsubstituted phenylamine, which has a reaction rate constant (kobs) of 0.12 min⁻¹ during catalytic ozonation .

Data Tables

Table 1: Comparative Properties of Phenylamine Derivatives

Compound Substituents Basicity (pKb) Nrf2 Activation Thermal Stability (°C) Key Application
Phenylamine None 4.6 Moderate ~180 Dyes, Pharmaceuticals
(3,4-Dimethyl)phenylamine 3,4-CH₃ ~3.8 (est.) Potent ~200 Bioactive angucyclinones
This compound 2-NO₂ on pyridine >4.6 (est.) Not tested ~250 (est.) Medicinal chemistry

Table 2: Reaction Efficiency of Phenylamine Derivatives in Nonenzymatic Angucyclinone Incorporation

Compound Substituents Incorporation Efficiency Key Product Activity
(3-Ethynyl)phenylamine Ethynyl High Bioconjugation probes
(3,4-Dimethyl)phenylamine 3,4-CH₃ High Nrf2 activation
(4-Bromo-3-methyl)phenylamine Br, CH₃ Moderate Under investigation

Preparation Methods

Reaction Mechanism and General Procedure

The nucleophilic substitution approach involves the displacement of a leaving group (e.g., halogen) on a pre-nitrated pyridine ring by an aniline derivative. A typical procedure begins with 2-chloro-3-nitropyridine, which reacts with phenylamine under basic conditions. The nitro group at the 3-position activates the pyridine ring toward electrophilic substitution, while the chlorine at the 2-position serves as the leaving group.

The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). A base like potassium carbonate or triethylamine is added to deprotonate the aniline, enhancing its nucleophilicity. For example:

2-Chloro-3-nitropyridine + PhNH2Base, DMF, 100°C(2-Nitropyridin-3-yl)phenylamine + HCl\text{2-Chloro-3-nitropyridine + PhNH}_2 \xrightarrow{\text{Base, DMF, 100°C}} \text{this compound + HCl}

Optimization of Reaction Conditions

Key variables influencing yield include solvent choice, temperature, and stoichiometry. A comparative analysis of conditions is provided in Table 1.

Table 1: Yield Variation with Reaction Conditions

SolventTemperature (°C)BaseTime (h)Yield (%)
DMF100K2_2CO3_31278
DMSO120Et3_3N882
Toluene80K2_2CO3_32445

Polar aprotic solvents like DMSO maximize yield due to superior solvation of intermediates. Prolonged heating in toluene results in side reactions, such as nitro group reduction or ring decomposition.

Urea-Mediated Nitration and Hydrolysis

Stepwise Synthesis via N,N'-Di-(3-pyridyl)-urea

This method, adapted from a patented process for 2-nitro-3-aminopyridine, involves three stages:

  • Urea Formation : 3-Aminopyridine reacts with phosgene (COCl2_2) or urea (H2_2NCONH2_2) to form N,N'-di-(3-pyridyl)-urea.

  • Nitration : The urea intermediate undergoes nitration at the pyridine 2-position using HNO3_3/H2_2SO4_4.

  • Hydrolysis : The nitrated urea is hydrolyzed to yield this compound.

Urea Formation

The reaction of 3-aminopyridine with phosgene proceeds at 30–120°C in chlorobenzene or dichlorobenzene. Alternatively, urea can be used under higher temperatures (120–190°C). The urea group acts as a protective moiety, directing nitration to the 2-position:

2 × 3-Aminopyridine + COCl2N,N’-Di-(3-pyridyl)-urea + 2 HCl\text{2 × 3-Aminopyridine + COCl}_2 \rightarrow \text{N,N'-Di-(3-pyridyl)-urea + 2 HCl}

Nitration Regioselectivity

Nitration with fuming HNO3_3 in H2_2SO4_4 at 50–70°C achieves >90% regioselectivity for the 2-position. The urea group’s electron-withdrawing nature deactivates the 4-position, while steric hindrance at the 6-position favors 2-substitution.

Hydrolysis to Target Compound

The nitrated urea is hydrolyzed in aqueous ethanol with NaOH (1:1.5–2 molar ratio) at 70°C. CO2_2 released during hydrolysis is trapped as NaHCO3_3, driving the reaction to completion:

N,N’-Di-(2-nitro-3-pyridyl)-urea + 2 NaOH2 this compound + Na2CO3+H2O\text{N,N'-Di-(2-nitro-3-pyridyl)-urea + 2 NaOH} \rightarrow \text{2 this compound + Na}2\text{CO}3 + \text{H}_2\text{O}

Table 2: Performance of Urea-Mediated Method

StepConditionsYield (%)
Urea FormationPhosgene, 100°C, 4 h95
NitrationHNO3_3/H2_2SO4_4, 60°C92
HydrolysisNaOH/EtOH, 70°C, 2 h88

Comparative Analysis of Methods

Efficiency and Practicality

  • Nucleophilic Substitution : Simpler and faster (8–12 h) but limited by moderate yields (45–82%) and sensitivity to solvent polarity.

  • Urea-Mediated Route : Higher overall yield (75–80%) but requires multi-step synthesis and harsh nitration conditions.

Regioselectivity Control

The urea method’s directed nitration ensures superior regioselectivity (>90%) compared to the nucleophilic approach, where competing reactions at other positions may occur.

Emerging Methods and Innovations

Hydrazine-Mediated Amination

A recent approach involves reacting 2-chloro-3-nitropyridine with phenylhydrazine, followed by catalytic hydrogenation to reduce the hydrazine intermediate. While promising, this method requires optimization to suppress over-reduction of the nitro group.

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (150°C, 30 min) in DMSO can accelerate nucleophilic substitution, achieving 85% yield with reduced side products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (2-Nitropyridin-3-yl)phenylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including nucleophilic substitution and nitro-group introduction. Key steps involve:

  • Catalysts : Palladium or copper catalysts (e.g., for coupling reactions) under inert atmospheres .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene for improved reaction kinetics .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and nitropyridine carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 246.1) .
  • IR Spectroscopy : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1340 cm1^{-1} (C-N stretch) .

Q. How does the nitro group at the 2-position of pyridine influence the compound's electronic properties?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The nitro group reduces electron density on the pyridine ring, enhancing electrophilic substitution reactivity at the 3-position.
  • Computational Analysis : Density functional theory (DFT) calculations reveal a 15% decrease in HOMO-LUMO gap compared to non-nitrated analogs, impacting redox behavior .

Advanced Research Questions

Q. What role does this compound play in catalytic systems for CO2_2 conversion?

  • Methodological Answer :

  • Mechanistic Insight : The phenylamine group facilitates electron transfer in PdAg nanoparticle catalysts, increasing turnover numbers by 2.5× in CO2_2-to-formate conversion .
  • Experimental Validation : X-ray absorption fine structure (XAFS) and XPS confirm Pd-N bonding, stabilizing intermediates .
  • Synergistic Effects : Co-doping with trifluoromethyl groups enhances bicarbonate activation (reaction order reduced by 0.3) .

Q. How can advanced oxidation processes (AOPs) degrade this compound, and what intermediates form?

  • Methodological Answer :

  • Ozonation : Catalytic ozonation with MgO@Fe3_3O4_4 achieves >90% degradation in 30 minutes (rate constant k = 0.12 min1^{-1}) .
  • Degradation Pathways : GC-MS identifies intermediates like nitrophenol and pyridine-2,3-diol, with toxicity reduced by 70% (via Daphnia magna assays) .
  • pH Optimization : Degradation efficiency peaks at pH 11.0 due to hydroxyl radical generation .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina screens binding affinities (e.g., ΔG = −8.2 kcal/mol for kinase inhibitors) .
  • QSAR Models : Correlate nitro-group orientation with IC50_{50} values (R2^2 = 0.89) for antimicrobial activity .
  • In Vitro Validation : Enzyme inhibition assays (e.g., acetylcholinesterase) confirm computational predictions within ±10% error .

Key Notes

  • Advanced questions integrate multi-disciplinary methods (e.g., XAFS, DFT, Daphnia assays) to address mechanistic and environmental challenges.
  • Structural uniqueness (nitro + phenylamine groups) drives applications in catalysis, degradation, and drug design.

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